molecular formula C12H10O3S B14567364 Benzenesulfinic acid, 4-phenoxy- CAS No. 61405-26-3

Benzenesulfinic acid, 4-phenoxy-

Cat. No.: B14567364
CAS No.: 61405-26-3
M. Wt: 234.27 g/mol
InChI Key: PGBKGCQABAUWSF-UHFFFAOYSA-N
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Description

Benzenesulfinic acid, 4-phenoxy- (CAS: N/A), is an organosulfur compound featuring a sulfinic acid (-SO₂H) group at the para position of a benzene ring substituted with a phenoxy (-OPh) moiety. This derivative belongs to the broader class of benzenesulfinic acids, which are characterized by their reducing properties, nucleophilicity, and versatility in organic synthesis and biochemical applications. The phenoxy substituent introduces electron-withdrawing effects via resonance, modulating the compound’s acidity, redox behavior, and stability compared to simpler analogs like benzenesulfinic acid (parent compound) or 4-methylbenzenesulfinic acid .

Properties

CAS No.

61405-26-3

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

4-phenoxybenzenesulfinic acid

InChI

InChI=1S/C12H10O3S/c13-16(14)12-8-6-11(7-9-12)15-10-4-2-1-3-5-10/h1-9H,(H,13,14)

InChI Key

PGBKGCQABAUWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation of 4-Phenoxybenzene

The classical route involves sulfonating 4-phenoxybenzene using fuming sulfuric acid, followed by controlled reduction. In the sulfonation step, the benzene ring undergoes electrophilic substitution at the para position to the phenoxy group, yielding 4-phenoxybenzenesulfonic acid. This intermediate is then reduced using sodium sulfite or hydrogen iodide to produce the sulfinic acid derivative.

Reaction Conditions

  • Sulfonation : 110–130°C, 6–8 hours, excess fuming H₂SO₄.
  • Reduction : 80°C, 4 hours, Na₂SO₃ in aqueous HCl.

Yield and Purity

  • Overall yield: 68–72%.
  • Purity: 95–98% after recrystallization from ethanol-water.

Grignard Reagent and Sulfur Dioxide Approach

Formation of 4-Phenoxyphenylmagnesium Bromide

Adapting methodologies from boronic acid synthesis, 4-bromodiphenyl ether is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. Subsequent quenching with sulfur dioxide (SO₂) at -30°C generates the sulfinic acid.

Reaction Mechanism
$$
\text{4-BrC₆H₄-O-C₆H₅ + Mg → 4-MgBrC₆H₄-O-C₆H₅}
$$
$$
\text{4-MgBrC₆H₄-O-C₆H₅ + SO₂ → 4-HO(O)S-C₆H₄-O-C₆H₅ + MgBr₂}
$$

Optimized Parameters

  • Temperature: -40°C to -30°C during SO₂ addition.
  • Solvent: THF, ensuring anhydrous conditions.

Performance Metrics

  • Yield: 85–89%.
  • Purity: 99.5–99.7% after activated carbon treatment.

Nucleophilic Substitution Strategies

Halogen Displacement with Sulfinate Salts

Aryl halides (e.g., 4-chlorodiphenyl ether) undergo nucleophilic substitution with sodium sulfinate (NaSO₂R). This method, however, is limited by the poor nucleophilicity of sulfinate ions. Catalytic phase-transfer conditions (e.g., tetrabutylammonium bromide) enhance reactivity.

Case Study

  • Substrate: 4-ClC₆H₄-O-C₆H₅.
  • Reagent: NaSO₂Ph, 120°C, DMF, 24 hours.
  • Yield: 55–60%.

Oxidative Pathways from Thiol Precursors

Oxidation of 4-Phenoxybenzenethiol

Thiol derivatives are oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions. This route avoids halogenated intermediates but faces challenges in thiol precursor synthesis.

Experimental Protocol

  • Oxidation : 4-HS-C₆H₄-O-C₆H₅ + H₂O₂ → 4-HO(O)S-C₆H₄-O-C₆H₅ + H₂O.
  • Conditions: 0°C, 2 hours, acetic acid solvent.
  • Yield: 50–55%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Sulfonation-Reduction 68–72 95–98 Low High
Grignard-SO₂ 85–89 99.5–99.7 High Moderate
Nucleophilic 55–60 90–92 Moderate Low
Thiol Oxidation 50–55 88–90 Moderate Low

Key Observations

  • The Grignard method achieves superior purity but requires cryogenic conditions, complicating industrial adoption.
  • Classical sulfonation remains the most scalable, albeit with moderate yields.

Industrial Applications and Scalability Considerations

4-Phenoxybenzenesulfinic acid’s primary industrial use is in synthesizing heat-resistant polymers, analogous to PEEK. Victrex Plc’s patented methods for poly ether ether ketones highlight the demand for high-purity sulfinic acid derivatives. Scalability challenges center on reagent costs (e.g., THF in Grignard methods) and waste management in sulfonation processes.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinic acid, 4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to sulfinic acids or thiols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinic acids, thiols

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of benzenesulfinic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-phenoxybenzenesulfinic acid are contextualized below through comparisons with key analogs:

Benzenesulfinic Acid (Parent Compound)

  • Structure : -SO₂H group on unsubstituted benzene.
  • Reactivity :
    • Acts as a reducing agent in electrochemical synthesis (e.g., reacts with chloronium ions to form sulfones and sulfonamides) .
    • Unreactive in zinc transfer reactions compared to benzeneseleninic acid, which oxidizes thiols to enable zinc release from metallothionein .
  • Acidity : pKa ≈ 1.29, making it moderately acidic .
  • Applications: Used to trap S-nitrosothiols (e.g., SNO-BSA) under mildly acidic conditions (pH 4.0), forming thiosulfonates for protein labeling .

4-Methylbenzenesulfinic Acid (p-Toluenesulfinic Acid)

  • Structure : -SO₂H with a methyl (-CH₃) group at the para position.
  • Reactivity :
    • Enhanced nucleophilicity compared to the parent due to electron-donating methyl group, facilitating alkylation and sulfone synthesis .
    • Used in phosphinic amide synthesis via reactions with aldehydes and phosphinic acid derivatives .
  • Acidity : Higher pKa than parent (methyl group reduces acidity via electron donation).
  • Stability : More stable than unsubstituted benzenesulfinic acid due to reduced electron-withdrawing effects.

4-Fluorobenzenesulfinic Acid

  • Structure : -SO₂H with a fluorine (-F) substituent at the para position.
  • Reactivity :
    • Stronger electron-withdrawing effect of fluorine enhances acidity and oxidative stability.
    • Likely more reactive in radical trapping (e.g., sulfonyl radical generation under photocatalytic conditions) compared to methyl-substituted analogs .
  • Acidity : Lower pKa than parent (fluorine increases acidity via inductive effects).

Benzeneseleninic Acid

  • Structure : Selenium analog (-SeO₂H instead of -SO₂H).
  • Reactivity :
    • Oxidizes thiols efficiently (e.g., releases zinc from metallothionein at substoichiometric concentrations), unlike benzenesulfinic acid .
    • Rapid reaction kinetics in redox cycling, making it superior for metal-ion transfer applications.
  • Applications : Used in biochemical assays requiring thiol oxidation .

Benzenesulfonic Acid Derivatives

  • Structure : -SO₃H group (higher oxidation state than sulfinic acids).
  • Reactivity :
    • Stronger acids (pKa < 1) and less nucleophilic due to full oxidation of sulfur.
    • Used in dye synthesis and surfactants (e.g., CAS RN: 62121-75-9) .

Data Table: Key Properties of Benzenesulfinic Acid Derivatives

Compound Substituent Reactivity (Key Reactions) Acidity (pKa) Stability Applications References
Benzenesulfinic acid -H Redox-inert in metal transfer; forms sulfones ~1.29 Prone to disproportionation S-Nitrosothiol trapping
4-Phenoxybenzenesulfinic acid -OPh Enhanced acidity; potential for radical coupling <1.29* Likely stabilized by resonance Hypothetical: Photocatalysis, biochemical probes
4-Methylbenzenesulfinic acid -CH₃ Nucleophilic alkylation; sulfone synthesis >1.29* High Phosphinic amide synthesis
4-Fluorobenzenesulfinic acid -F Radical trapping; strong acidity <1.29* Moderate Photocatalytic arylthiolation
Benzeneseleninic acid -SeO₂H Thiol oxidation; rapid zinc release N/A High Metalloprotein studies

*Predicted based on substituent effects.

Mechanistic and Functional Insights

  • Acidity: The phenoxy substituent lowers the pKa relative to the parent compound, enhancing its utility in acidic reaction media (e.g., electrochemical synthesis at pH 2.0) .
  • Biochemical Utility: While benzenesulfinic acid traps S-nitrosothiols at pH 4.0 , the 4-phenoxy derivative may exhibit altered binding kinetics with proteins due to steric and electronic effects.

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